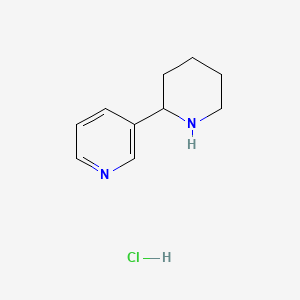

Anabasinhydrochlorid

Übersicht

Beschreibung

Anabasine hydrochloride is a chemical compound derived from anabasine, a pyridine and piperidine alkaloid found in the tree tobacco plant (Nicotiana glauca) and the common tobacco plant (Nicotiana tabacum) . It is structurally similar to nicotine and has been historically used as an insecticide . Anabasine hydrochloride is known for its role as a nicotinic acetylcholine receptor agonist, which means it can mimic the action of acetylcholine, a neurotransmitter .

Wissenschaftliche Forschungsanwendungen

Anabasinhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Industrie: This compound wurde historisch als Insektizid verwendet.

5. Wirkmechanismus

This compound wirkt als Agonist des nikotinischen Acetylcholinrezeptors. Es bindet an diese Rezeptoren sowohl im zentralen als auch im peripheren Nervensystem, was zu einer Depolarisierung von Neuronen und der Freisetzung von Neurotransmittern wie Dopamin und Noradrenalin führt . Diese Wirkung kann zu verschiedenen physiologischen Effekten führen, darunter erhöhte Herzfrequenz und Blutdruck .

Wirkmechanismus

Target of Action

Anabasine hydrochloride primarily targets the nicotinic acetylcholine receptors (nAChRs) . It acts as a depolarizing neuromuscular junction (NMJ) blocker , an aromatase inhibitor , and a teratogen . It has a high affinity for neuronal nicotinic ACh receptors, particularly those with an α7 subunit, as well as skeletal muscle receptors .

Mode of Action

Anabasine hydrochloride interacts with its targets by acting as an agonist on most nicotinic acetylcholine receptors in the central and peripheral nervous systems . It binds to these receptors, causing depolarization of neurons and inducing the release of both dopamine and norepinephrine .

Biochemical Pathways

It is known that the compound’s ability to stimulate respiration is most pronounced when administered in specific doses . This suggests that it may affect respiratory pathways and potentially others related to the neurotransmitters dopamine and norepinephrine.

Pharmacokinetics

Detailed pharmacokinetic data for anabasine hydrochloride is currently limited. It is known that the compound can stimulate respiration, an effect that is most pronounced when administered to animals in a dose of 05 mg/kg . This suggests that the compound’s bioavailability and distribution may be dose-dependent.

Result of Action

The primary result of anabasine hydrochloride’s action is the stimulation of respiration, orienting reaction, and conditioned reflex activity in small doses . In larger doses, it has an inhibiting effect . It also promotes the development of a brief reaction of activation and accelerates the rhythm of the bioelectric activity of the brain .

Action Environment

It is known that the compound is used as an insecticide , suggesting that it may be more effective in certain environments

Biochemische Analyse

Biochemical Properties

Anabasine hydrochloride acts as a nicotinic acetylcholine receptor agonist. It binds to nicotinic acetylcholine receptors, inducing depolarization of nerve cells. This interaction can lead to a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning . The compound interacts with various enzymes and proteins, including those involved in neurotransmission and muscle contraction. For example, it has been shown to bind to α4β2 subunit-containing nicotinic acetylcholine receptors in K177 cells .

Cellular Effects

Anabasine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can cause depolarization of nerve cells, leading to a block in nerve transmission. This effect is similar to that of nicotine and can result in symptoms of poisoning at high doses . Additionally, anabasine hydrochloride has been shown to have teratogenic effects in swine, causing congenital defects such as cleft palate and severe fixed excessive flexure of carpal joints .

Molecular Mechanism

At the molecular level, anabasine hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors. This binding induces depolarization of nerve cells, leading to a block in nerve transmission. In high doses, this can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole . The compound’s interaction with nicotinic acetylcholine receptors is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anabasine hydrochloride can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, anabasine hydrochloride has been used as a biomarker of active tobacco use, and its presence in urine can indicate recent exposure to tobacco products . The compound’s stability and degradation in biological samples are important factors in its use as a biomarker.

Dosage Effects in Animal Models

The effects of anabasine hydrochloride vary with different dosages in animal models. In high doses, the compound can cause symptoms of poisoning, including depolarizing block of nerve transmission and death by asystole . In swine, anabasine hydrochloride has been shown to be teratogenic, causing congenital defects at certain dosages . These effects highlight the importance of dosage in determining the compound’s impact on animal models.

Metabolic Pathways

Anabasine hydrochloride is involved in various metabolic pathways, including those related to nicotine metabolism. The compound is a minor tobacco alkaloid and can be used as a biomarker of active tobacco use . It is metabolized in the body and can be detected in biological samples such as urine. The metabolic pathways involving anabasine hydrochloride are important for understanding its role in nicotine metabolism and its use as a biomarker.

Transport and Distribution

Anabasine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound can be detected in biological samples such as urine, indicating its distribution in the body . The transport and distribution of anabasine hydrochloride are important factors in its use as a biomarker of tobacco exposure.

Subcellular Localization

The subcellular localization of anabasine hydrochloride can influence its activity and function. The compound’s interaction with nicotinic acetylcholine receptors, which are located on the cell membrane, is a key aspect of its mechanism of action . Understanding the subcellular localization of anabasine hydrochloride is important for elucidating its effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of anabasine hydrochloride involves the extraction of anabasine from the plant sources followed by its conversion to the hydrochloride salt. One method involves the reaction of anabasine with hydrochloric acid to form anabasine hydrochloride . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: Industrial production of anabasine hydrochloride is labor-intensive and involves multiple steps. The raw material, which is the epigeal part of Anabasis aphylla, is processed to extract anabasine. This is followed by its conversion to the hydrochloride salt using hydrochloric acid . The process requires careful monitoring to maintain the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anabasinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Anabasin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können Anabasin in seine reduzierten Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate von Anabasin führen .

Vergleich Mit ähnlichen Verbindungen

Anabasinhydrochlorid ist strukturell anderen Alkaloiden wie Nicotin und Anatabin ähnlich . Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Liste ähnlicher Verbindungen:

- Nicotin

- Anatabin

- Cytisin

- Lobelin

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung ist, die bedeutende Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung hat. Seine einzigartigen chemischen Eigenschaften und biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt.

Eigenschaften

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

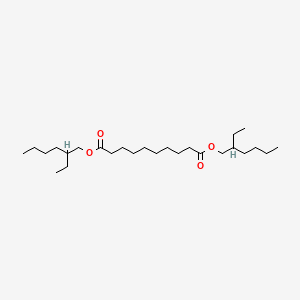

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)